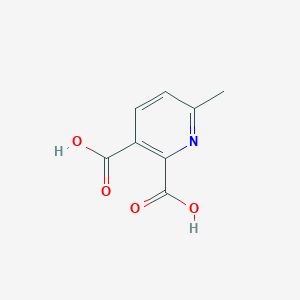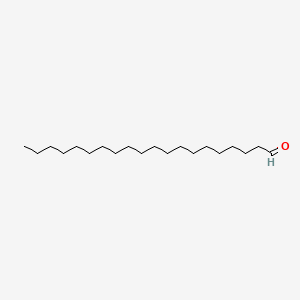
6-甲基-2,3-吡啶二羧酸
描述
6-Methyl-2,3-pyridinedicarboxylic acid is a chemical compound with the empirical formula C8H7NO4 . It is a constituent of paramount significance in the biomedical field and is widely harnessed in the formulation of pharmaceuticals aimed at a wide range of afflictions, encompassing cancer and neurodegenerative maladies .
Molecular Structure Analysis
The molecular weight of 6-Methyl-2,3-pyridinedicarboxylic acid is 181.15 g/mol . The InChI key is PHQBKLKZIXCRIX-UHFFFAOYSA-N .Chemical Reactions Analysis
The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The bromination reaction of MPE is a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-2,3-pyridinedicarboxylic acid include a melting point of 170°C (dec.) (lit.) . The molecular weight is 181.15 g/mol .科学研究应用
Ion Chromatography Eluent
6-Methyl-2,3-pyridinedicarboxylic acid is used as an eluent for ion chromatographic separation of inorganic anions, Mg²⁺, and Ca²⁺, followed by UV and conductivity detection .
Pharmaceutical Formulations
This compound plays a significant role in the biomedical field, particularly in formulating pharmaceuticals for various diseases, including cancer and neurodegenerative disorders .
Chelating Agent
It acts as a chelating agent for several metals such as chromium, zinc, manganese, copper, iron, and molybdenum .
Coating Applications
6-Methyl-2,3-pyridinedicarboxylic acid is utilized in manufacturing various types of coatings like repellency coating, lubrication coating, particle modification coating, adhesion promotion coating, or fluorescent coating .
安全和危害
未来方向
属性
IUPAC Name |
6-methylpyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-2-3-5(7(10)11)6(9-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQBKLKZIXCRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337416 | |
| Record name | 6-Methyl-2,3-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3-pyridinedicarboxylic acid | |
CAS RN |
53636-70-7 | |
| Record name | 6-Methyl-2,3-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylpyridine-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-methyl-2,3-pyridinedicarboxylic acid interact with vanadium(IV), and how does this interaction change in solution?
A1: 6-Methyl-2,3-pyridinedicarboxylic acid acts as a bidentate ligand, meaning it binds to the vanadium(IV) ion through two donor atoms. In this case, the donor atoms are one oxygen from a carboxyl group and one nitrogen from the pyridine ring. [] This interaction initially forms a square pyramidal complex with the vanadium oxo cation (VO²⁺).
Q2: How does the presence of an axial water molecule affect the vanadium(IV) complex's electronic properties, and how was this investigated?
A2: The study utilized Electron Paramagnetic Resonance (EPR) spectroscopy and Density Functional Theory (DFT) calculations to investigate the impact of axial water coordination. The research demonstrated that the presence of an axial water molecule, despite being a weak donor, can significantly influence the electronic structure of the vanadium(IV) complex. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















